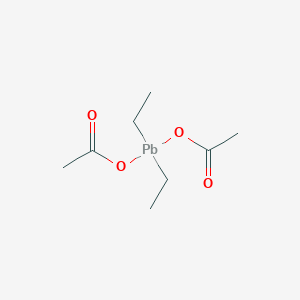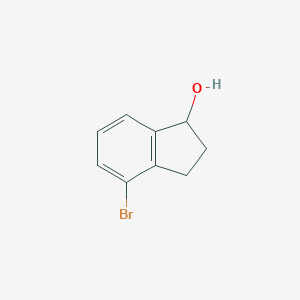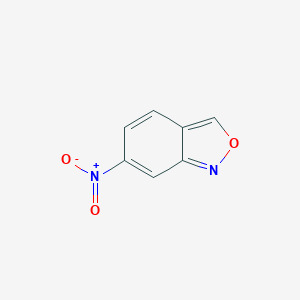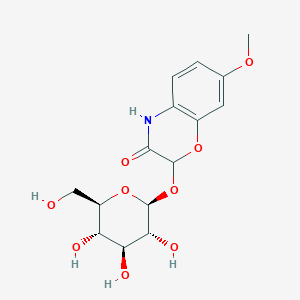
Diacetoxydiethyl lead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetoxydiethyl lead, also known as DADL, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a lead-based organic compound that has been found to have unique properties that make it useful for a variety of research purposes. In
Aplicaciones Científicas De Investigación
Diacetoxydiethyl lead has been studied for a variety of scientific research applications. One of the most promising applications of Diacetoxydiethyl lead is in the study of opioid receptors. Diacetoxydiethyl lead has been found to have a high affinity for delta opioid receptors, which are involved in the regulation of pain and mood. This makes Diacetoxydiethyl lead a useful tool for studying the function of these receptors and developing new treatments for pain and mood disorders.
Mecanismo De Acción
The mechanism of action of Diacetoxydiethyl lead involves its interaction with delta opioid receptors. Diacetoxydiethyl lead binds to these receptors and activates them, leading to a variety of physiological and biochemical effects. Diacetoxydiethyl lead has been found to have a longer duration of action than other delta opioid receptor agonists, which makes it useful for studying the long-term effects of receptor activation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Diacetoxydiethyl lead are complex and varied. Diacetoxydiethyl lead has been found to produce analgesia, or pain relief, in animal studies. It has also been found to affect mood and behavior, producing effects similar to those of other opioid drugs. Diacetoxydiethyl lead has also been found to have anti-inflammatory and neuroprotective effects, which make it useful for studying the mechanisms of these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diacetoxydiethyl lead in lab experiments is its high affinity for delta opioid receptors. This makes it a useful tool for studying the function of these receptors and developing new treatments for pain and mood disorders. However, there are also limitations to using Diacetoxydiethyl lead in lab experiments. For example, Diacetoxydiethyl lead is a lead-based compound, which means that it can be toxic in high doses. Careful attention must be paid to the dosage and administration of Diacetoxydiethyl lead to avoid toxicity.
Direcciones Futuras
There are many potential future directions for research on Diacetoxydiethyl lead. One area of interest is the development of new treatments for pain and mood disorders based on the properties of Diacetoxydiethyl lead. Another area of interest is the study of the long-term effects of delta opioid receptor activation, which could lead to new insights into the mechanisms of pain and mood regulation. Additionally, research on the toxicity of Diacetoxydiethyl lead and its potential effects on the environment could lead to new guidelines for the safe use and disposal of this compound.
Métodos De Síntesis
The synthesis of Diacetoxydiethyl lead involves the reaction of lead acetate with diethyl sulfate. The resulting compound is then treated with acetic anhydride to produce Diacetoxydiethyl lead. The synthesis of Diacetoxydiethyl lead is a complex process that requires careful attention to detail and the use of specialized equipment.
Propiedades
Número CAS |
15773-47-4 |
|---|---|
Nombre del producto |
Diacetoxydiethyl lead |
Fórmula molecular |
C8H16O4Pb |
Peso molecular |
383 g/mol |
Nombre IUPAC |
[acetyloxy(diethyl)plumbyl] acetate |
InChI |
InChI=1S/2C2H4O2.2C2H5.Pb/c2*1-2(3)4;2*1-2;/h2*1H3,(H,3,4);2*1H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
VIOZLWOGYJSVGV-UHFFFAOYSA-L |
SMILES |
CC[Pb](CC)(OC(=O)C)OC(=O)C |
SMILES canónico |
CC[Pb](CC)(OC(=O)C)OC(=O)C |
Sinónimos |
Bis(acetyloxy)diethylplumbane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)


![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)


![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)


![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)



![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)